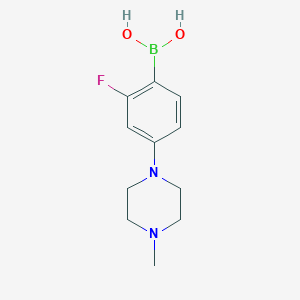
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H18BFN2O2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 4-methylpiperazin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, making them valuable intermediates in the development of pharmaceuticals and other organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic aromatic substitution using fluorine gas or a suitable fluorinating agent.
Attachment of the 4-Methylpiperazin-1-yl Group: This step involves the nucleophilic substitution of the fluoro group with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste .
化学反应分析
Types of Reactions
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
科学研究应用
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluoro and piperazine groups can interact with biological targets, potentially modulating their activity .
相似化合物的比较
Similar Compounds
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Similar structure but lacks the fluoro group.
2-Fluorophenylboronic acid: Contains the fluoro group but lacks the piperazine moiety.
Uniqueness
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is unique due to the combination of the fluoro and piperazine groups, which can enhance its reactivity and potential biological activity compared to similar compounds .
生物活性
(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid, with the CAS number 2225179-01-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a piperazine moiety, contributing to its pharmacological properties. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C11H16BFN2O2
- Molecular Weight : 238.07 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Antioxidant Activity
Research indicates that boronic acids exhibit significant antioxidant properties. The antioxidant potential of this compound can be inferred from studies on related compounds. For instance, a study demonstrated that similar boronic compounds showed IC50 values of 0.11 µg/mL for ABTS cation radical scavenging and 0.14 µg/mL for DPPH free radical scavenging .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Notably, it demonstrated effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL. This suggests potential applications in treating bacterial infections .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells, with an IC50 value of 18.76 µg/mL. This indicates a promising avenue for anticancer drug development .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibition properties:
- Acetylcholinesterase : IC50 = 115.63 µg/mL (moderate inhibition)
- Butyrylcholinesterase : IC50 = 3.12 µg/mL (high inhibition)
- Antiurease : IC50 = 1.10 µg/mL (high inhibition)
- Antithyrosinase : IC50 = 11.52 µg/mL (moderate inhibition) .
Comparative Biological Activity Table
| Activity Type | Compound Name | IC50 Value |
|---|---|---|
| Antioxidant | Related Boronic Compound | 0.11 µg/mL |
| Antibacterial | This compound | 6.50 mg/mL |
| Anticancer | This compound | 18.76 µg/mL |
| Acetylcholinesterase | This compound | 115.63 µg/mL |
| Butyrylcholinesterase | This compound | 3.12 µg/mL |
| Antiurease | This compound | 1.10 µg/mL |
| Antithyrosinase | This compound | 11.52 µg/mL |
Case Studies and Research Findings
A notable study focused on the synthesis and characterization of boron-based compounds, including derivatives of phenyl boronic acid, which highlighted their diverse biological activities such as antibacterial and anticancer effects . Additionally, other studies have indicated that boron-containing compounds can inhibit bacterial enzymes like β-lactamase, contributing to their antimicrobial properties .
属性
分子式 |
C11H16BFN2O2 |
|---|---|
分子量 |
238.07 g/mol |
IUPAC 名称 |
[2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BFN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 |
InChI 键 |
ZFHDVSVZKUZPSA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















